molecular formula C19H22N2O3S B12345136 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B12345136
M. Wt: 358.5 g/mol
InChI Key: WUMJFPPUJAUBMP-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further linked to a propane-2-sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which is then reacted with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-1,2,3,4-tetrahydroquinoline
  • 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
  • 1,2,3,4-tetrahydroquinoline

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide stands out due to its unique combination of a benzoyl group, a tetrahydroquinoline ring, and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-10-11-18-16(13-17)9-6-12-21(18)19(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3

InChI Key

WUMJFPPUJAUBMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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